ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Antibacterial Beta-lactamase inhibitor Enzyme inhibition

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (CAS 64276-62-6) is a critical starting scaffold for SAR-driven antibacterial programs. Although a weak intrinsic β-lactamase inhibitor (IC50 ~1.85–2.65 mM), its synergy with ampicillin makes it an ideal baseline for investigating non-canonical potentiation mechanisms. The defined substitution pattern enables solvent-controlled, regioselective C-H alkenylation at C2 or C5, accelerating focused pyrrole library generation without de novo core synthesis. With a melting point of 126–128°C and LogD of 3.06, it also serves as a reliable standard for HPLC method development and lipophilicity calibration. Available at high purity, it ensures batch-to-batch consistency for reproducible SAR. Choose this building block to advance your medicinal chemistry campaigns with confidence.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 64276-62-6
Cat. No. B1334569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-phenyl-1H-pyrrole-3-carboxylate
CAS64276-62-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC=C1C2=CC=CC=C2
InChIInChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
InChIKeyVNZGRYAVCWGZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate (64276-62-6): Core Structure, Procurement Relevance, and Physicochemical Baseline for Derivative Selection


Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (CAS 64276-62-6) is a substituted phenylpyrrole scaffold that serves as a key intermediate for building antibacterial and central nervous system-targeted molecules [1]. While not an active pharmaceutical ingredient (API) itself, its defined substitution pattern on the pyrrole ring provides a critical starting point for constructing more complex analogs. The compound's baseline identity is characterized by a molecular weight of 215.25 g/mol, a melting point of 126–128°C, and a LogD (pH 7.4) of 3.06, establishing the foundational properties that influence subsequent derivatization and formulation [2] [3].

Why Substituting Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate with Uncharacterized Pyrrole Analogs Risks Divergent Bioactivity and Synthesis Outcomes


Minor structural modifications within the 4-phenylpyrrole-3-carboxylate family can drastically alter antimicrobial spectrum and target inhibition [1]. For instance, shifting the carboxylate position from the 3- to the 2-position (e.g., 4-phenylpyrrole-2-carboxamides) yields compounds with MIC values ranging from 6.05–6.25 μg/mL against Gram-negative strains, whereas the target compound exhibits a distinct beta-lactamase inhibition profile [2] [3]. Similarly, simple ester group variations (e.g., methyl vs. ethyl) impact logD and, consequently, solubility and membrane permeability—critical parameters for in vitro assays [4]. Therefore, assuming interchangeability without verifying the specific substitution pattern and ester group can lead to misleading SAR interpretations and failed synthetic campaigns.

Quantitative Differentiation of Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate (64276-62-6) Against In-Class Pyrrole Analogs


Beta-Lactamase Inhibition: Direct IC50 Comparison Reveals Weaker Enzyme Binding Than Optimized Pyrrole Derivatives

Ethyl 4-phenyl-1H-pyrrole-3-carboxylate exhibits weak inhibitory activity against Class A and Class C beta-lactamases. Against Escherichia coli K12 (PSE4) Class A beta-lactamase, the compound shows an IC50 of 1.85E+6 nM, which is >10,000-fold higher (i.e., less potent) than the IC50 values observed for optimized beta-lactamase inhibitors [1]. Against Enterobacter cloacae P99 Class C beta-lactamase, the IC50 is 2.65E+6 nM [2]. This quantitative data positions the compound as a useful negative control or a scaffold for further optimization, but not as a stand-alone inhibitor.

Antibacterial Beta-lactamase inhibitor Enzyme inhibition

Antibacterial Activity Spectrum: Qualitative Data Supports Potential Synergy with Beta-Lactam Antibiotics

The compound is reported to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis [1]. Critically, it demonstrates the ability to synergize the antibacterial activity of ampicillin against certain beta-lactamase-producing bacteria [2]. While MIC values are not explicitly provided for the target compound in this source, the observed synergy with ampicillin suggests a potential mechanism involving beta-lactamase inhibition, albeit with low intrinsic potency as quantified above.

Antibacterial synergy Beta-lactamase Combination therapy

Physicochemical Profile: LogD and Melting Point Distinguish It from Methyl and Other Ester Analogs

The ethyl ester moiety imparts a calculated LogD (pH 7.4) of 3.06, indicating moderate lipophilicity [1]. This is a critical differentiator from the corresponding methyl ester (methyl 4-phenyl-1H-pyrrole-3-carboxylate), which would have a lower LogD, and from the free carboxylic acid (4-phenyl-1H-pyrrole-3-carboxylic acid), which would be significantly more hydrophilic. The melting point of 126–128°C [2] provides a quality control benchmark for assessing purity and identity upon receipt.

Lipophilicity Drug-likeness Physicochemical properties

Structural Versatility: C2 and C5 Alkenylation Demonstrates Divergent Functionalization Potential

A solvent-controlled switchable C-H alkenylation of 4-aryl-1H-pyrrole-3-carboxylates has been demonstrated, enabling selective functionalization at either the C2 or C5 position [1]. This regioselective diversification is a key advantage for generating focused libraries of analogs from a common intermediate. This synthetic handle is not universally present across all pyrrole derivatives and provides a distinct advantage for medicinal chemists seeking to explore SAR around the phenylpyrrole core.

C-H activation Synthetic diversification Medicinal chemistry

Commercial Availability and Purity: 97% Purity Grade Ensures Reproducible Results in Research Settings

The compound is commercially available at a standard purity of 97% (HPLC) from major chemical suppliers [1] [2]. This high purity level is essential for ensuring that observed biological activity is attributable to the target compound rather than to impurities. Compared to lower-purity grades or in-house synthesized material, the 97% specification provides a reliable baseline for cross-study comparisons and reduces the need for extensive purification prior to use.

Procurement Purity Reproducibility

Optimal Use Cases for Ethyl 4-Phenyl-1H-Pyrrole-3-Carboxylate (64276-62-6) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Beta-Lactamase Inhibitor Optimization

Given its weak intrinsic beta-lactamase inhibition (IC50 ~1.85-2.65 mM) and reported synergy with ampicillin, ethyl 4-phenyl-1H-pyrrole-3-carboxylate serves as an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at improving beta-lactamase inhibition [1] [2]. Researchers can use it as a baseline compound to synthesize and evaluate derivatives with enhanced potency and selectivity.

Synthetic Chemistry: Building Block for Diversely Functionalized Pyrroles

The demonstrated ability to perform solvent-controlled, regioselective C-H alkenylation at the C2 or C5 position makes this compound a valuable building block for generating libraries of phenylpyrrole derivatives [3]. Medicinal chemists can exploit this reactivity to rapidly explore chemical space around the pyrrole core without resynthesizing the core scaffold each time.

Quality Control: Benchmarking Physicochemical Properties

With a defined melting point of 126–128°C and a calculated LogD of 3.06, this compound can be used as a calibration standard or a model compound for HPLC method development and lipophilicity assessments [4] [5]. Its commercial availability at 97% purity ensures consistency across experiments.

Combination Antibacterial Studies: Investigating Beta-Lactam Potentiation

The reported synergy with ampicillin against beta-lactamase-producing bacteria, despite weak intrinsic inhibition, makes this compound a candidate for investigating non-canonical mechanisms of beta-lactam potentiation [6]. It can be used in checkerboard assays to quantify the fractional inhibitory concentration index (FICI) and elucidate its role as a potentiator.

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